beta-Boswellic acid
Overview
Description
Beta-Boswellic acid: is a pentacyclic triterpenoid molecule derived from the resin of trees in the genus Boswellia, particularly Boswellia serrata . It is one of the major components of the resin, making up approximately 30% of it . This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, anti-tumor, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Beta-Boswellic acid can be extracted from the gum resin of Boswellia serrata. The extraction process typically involves solvent extraction followed by purification steps such as chromatography . Additionally, acetyl-11-keto-beta-boswellic acid, a derivative, can be synthesized using chitosan-sodium alginate-calcium chloride nanoparticles .
Industrial Production Methods: : Industrial production of this compound involves large-scale extraction from Boswellia resin. The resin is subjected to solvent extraction, and the resulting extract is purified using techniques like high-performance liquid chromatography (HPLC) to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: : Beta-Boswellic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . For instance, acetylation of this compound results in the formation of acetyl-beta-boswellic acid .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Substitution: Acetylation reactions typically use acetic anhydride in the presence of a catalyst.
Major Products
Oxidation: Leads to the formation of keto-beta-boswellic acid.
Reduction: Results in the formation of reduced derivatives of this compound.
Substitution: Produces acetyl-beta-boswellic acid.
Scientific Research Applications
Beta-Boswellic acid has a wide range of applications in scientific research:
Mechanism of Action
Beta-Boswellic acid exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
Beta-Boswellic acid is part of a group of compounds known as boswellic acids. Similar compounds include:
Alpha-Boswellic acid: Differs in its triterpene structure and has similar anti-inflammatory properties.
Acetyl-beta-boswellic acid: An acetylated derivative with enhanced anti-inflammatory activity.
Keto-beta-boswellic acid: Formed through oxidation and has potent anti-tumor properties.
Uniqueness: : this compound stands out due to its prominent role in inducing apoptosis in cancer cells and its potential neuroprotective effects . Its ability to modulate multiple signaling pathways makes it a versatile compound in therapeutic research .
Properties
IUPAC Name |
3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-18-10-13-26(3)16-17-28(5)20(24(26)19(18)2)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGQZFQREPIKMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859516 | |
Record name | 3-Hydroxyurs-12-en-23-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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